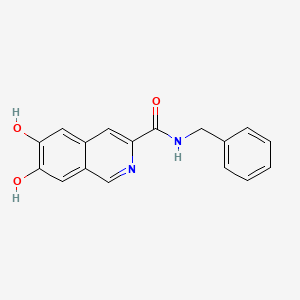

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)-

Description

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a synthetic isoquinoline derivative characterized by a carboxamide group at position 3, hydroxyl groups at positions 6 and 7, and a benzyl (phenylmethyl) substituent on the nitrogen atom. The 6,7-dihydroxy substituents are notable for their polar nature, which may influence solubility and interactions with biological targets, while the N-benzyl group could modulate lipophilicity and metabolic stability compared to smaller alkyl or aryl substituents.

Properties

CAS No. |

146743-91-1 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

N-benzyl-6,7-dihydroxyisoquinoline-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c20-15-7-12-6-14(18-10-13(12)8-16(15)21)17(22)19-9-11-4-2-1-3-5-11/h1-8,10,20-21H,9H2,(H,19,22) |

InChI Key |

CYMDDJODSVMYBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=C(C=C3C=N2)O)O |

Origin of Product |

United States |

Preparation Methods

Regioselectivity and Stereochemical Considerations

Regioselectivity in the Pictet-Spengler reaction is ensured by the electronic and steric properties of the substituents on the phenethylamine precursor. Methoxy groups at positions 3 and 4 of the aromatic ring direct cyclization to form the 6,7-dimethoxy derivative. Stereochemical outcomes depend on reaction conditions; for instance, using chiral catalysts or resolved starting materials can yield enantiomerically pure products, though racemic mixtures are more common in non-optimized protocols.

Introduction of Hydroxyl Groups

The 6,7-dihydroxy substituents are typically introduced via demethylation of methoxy-protected intermediates . Hydrobromic acid (HBr) in acetic acid or boron tribromide (BBr₃) in dichloromethane are standard reagents for this transformation. For example, treatment of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 48% HBr at reflux for 12 hours achieves complete demethylation, yielding the dihydroxy compound in >85% yield. Alternative protecting groups, such as benzyl ethers, are less common due to the harsh hydrogenolysis conditions required for removal.

Challenges in Hydroxyl Group Stability

The phenolic hydroxyl groups are prone to oxidation and side reactions during subsequent steps. To mitigate this, reactions involving the hydroxylated intermediate are conducted under inert atmospheres (N₂ or Ar) and at controlled temperatures (<50°C). Chelating agents like EDTA may be added to sequester metal impurities that catalyze oxidation.

Amide Bond Formation at Position 3

The carboxamide moiety is installed via coupling reactions between the tetrahydroisoquinoline-3-carboxylic acid and benzylamine. Activation of the carboxylic acid is achieved using carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole). A representative procedure involves stirring equimolar amounts of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, benzylamine, EDC, and HOBt in dichloromethane at room temperature for 12 hours, yielding the target amide in 70–75% yield after column chromatography.

Alternative Activation Strategies

In cases where carbodiimide-based coupling yields are suboptimal, the carboxylic acid may be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Subsequent reaction with benzylamine in tetrahydrofuran (THF) or ethyl acetate affords the amide, though this method requires stringent moisture control.

Purification and Characterization

Crude products are purified via silica gel chromatography using gradients of polar solvents (e.g., 10–50% CMA80 in chloroform). Final compounds are characterized by:

-

¹H NMR : Peaks corresponding to the benzyl group (δ 7.20–7.40 ppm, multiplet) and hydroxyl protons (δ 8.50–9.00 ppm, broad singlet).

-

MS (ESI) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 327.1 for C₁₇H₁₈N₂O₄).

-

HPLC : Purity >95% confirmed using C18 reverse-phase columns with UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Acid-Base Reactivity

The carboxamide group (-CONH-) and hydroxyl substituents at positions 6 and 7 confer pH-dependent behavior:

-

Protonation/Deprotonation :

Nucleophilic Substitution Reactions

The isoquinoline core facilitates electrophilic aromatic substitution (EAS) and nucleophilic attacks:

-

Hydroxyl Group Reactivity :

| Reaction | Conditions | Product |

|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | 6,7-Dimethoxy derivative |

| Acetylation | Ac₂O, pyridine, RT | 6,7-Diacetoxy derivative |

Coordination Chemistry

The hydroxyl and carboxamide groups act as chelating ligands for metal ions:

-

Metal Complex Formation :

Biological Activity-Driven Modifications

Structural analogs demonstrate reactivity linked to therapeutic effects:

-

NF-κB Pathway Inhibition :

| Analog | Modification | Biological Effect |

|---|---|---|

| 6,7-Dimethoxy derivative | Methylated hydroxyls | ↓ NF-κB inhibition |

| Acetylated derivative | Acylated hydroxyls | Altered solubility, retained activity |

Interactions with Biological Targets

The compound’s phenylmethyl group enhances binding to receptors:

-

Opioid Receptor Antagonism :

Comparative Reactivity of Isoquinoline Derivatives

Key differences in reactivity among analogs:

| Compound | Functional Groups | Notable Reactivity |

|---|---|---|

| 5-Hydroxyisoquinolin-1(2H)-one | Lactam, hydroxyl | Oxidative dimerization |

| Berberine | Quaternary ammonium, methoxy | Electron-deficient aromatic core |

| Target Compound | Carboxamide, dihydroxy | Chelation, EAS, bioactivity |

Synthetic Challenges

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory Properties

Research indicates that 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- may exhibit anti-inflammatory effects. Preliminary studies suggest that it can inhibit pathways involved in inflammation, potentially making it useful in treating conditions characterized by chronic inflammation.

2. Analgesic Activity

Similar to other isoquinoline derivatives, this compound may possess analgesic properties. It is hypothesized that its interaction with certain receptors could provide pain relief without the side effects commonly associated with traditional analgesics .

3. Anticancer Potential

The compound shows promise as an anticancer agent. Studies have indicated that isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific kinases involved in tumor growth . The unique functional groups in 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- may enhance its efficacy against certain cancer types.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of isoquinoline derivatives:

- A study demonstrated that compounds with similar structures showed significant anticancer activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC values indicating effective inhibition of cell proliferation .

- Another investigation highlighted the synthesis of derivatives based on the isoquinoline scaffold that exhibited selective targeting capabilities towards cancerous cells, suggesting that modifications to the side chains could enhance their therapeutic index .

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Isoquinoline derivatives vary in substituent patterns and N-functionalization, leading to divergent biological effects. Below is a comparative analysis based on available evidence:

Key Observations:

Substituent Effects: 6,7-Dihydroxy Groups: These substituents are strongly associated with increased cytotoxicity in isoquinoline derivatives. In PC12h cells (a dopaminergic cell model), 6,7-dihydroxyisoquinolines reduced cell protein content at 100 µM–1 mM, surpassing the toxicity of N-methylisoquinolinium ions . The hydroxyl groups may facilitate redox cycling or metal chelation, exacerbating oxidative stress. Methoxy vs.

However, its neurotoxic profile remains uncharacterized. N-Methylation: N-methylated derivatives (e.g., N-methyl-THIQ) demonstrate higher cytotoxicity than non-methylated forms, attributed to mitochondrial dysfunction and ATP depletion .

However, the carboxamide group at position 3 may alter binding affinity or metabolic pathways compared to tetrahydroisoquinoline cores.

Biological Activity

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and its interactions with various receptor systems. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant research findings.

Receptor Interactions

The compound exhibits significant binding affinity to various receptors, notably the κ-opioid receptor (KOR). Research indicates that it has a high affinity for this receptor with a Ki value of approximately 0.053 nM, suggesting potent activity in modulating pain and other physiological processes mediated by KORs .

Table 1: Binding Affinities of 3-Isoquinolinecarboxamide

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| κ-Opioid Receptor | 0.053 nM |

| μ-Opioid Receptor | Not specified |

| δ-Opioid Receptor | Not specified |

Pharmacological Effects

The pharmacological profile of 3-Isoquinolinecarboxamide includes analgesic properties attributed to its action on opioid receptors. Studies have demonstrated that compounds with similar structures can modulate pain pathways effectively .

Case Study: Analgesic Activity

A study involving animal models assessed the analgesic effects of compounds related to 3-Isoquinolinecarboxamide. The results indicated a significant reduction in pain response when administered, highlighting the compound's potential as an analgesic agent.

The mechanism through which 3-Isoquinolinecarboxamide exerts its effects appears to involve modulation of neurotransmitter release through opioid receptor activation. This is particularly relevant in pain management and may extend to other areas such as mood regulation and stress response .

Neuropharmacological Implications

Recent research emphasizes the role of neuropeptide receptors in chronic stress and psychiatric disorders. The interaction of 3-Isoquinolinecarboxamide with these receptors may provide insights into its therapeutic potential for conditions such as depression and anxiety .

Table 2: Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Pain Modulation | Significant analgesic effects observed in models |

| Chronic Stress Impact | Potential role in managing stress-related disorders |

| Neurotransmitter Interaction | Modulation of dopamine and serotonin levels |

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with 3-Isoquinolinecarboxamide. This includes detailed investigations into its pharmacokinetics, long-term effects, and potential therapeutic applications across various medical fields.

Q & A

Q. What are the optimal synthetic routes for 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)-, and how can purity be ensured?

- Methodological Answer : Synthesis often involves multi-step reactions with protective group strategies. For example, starting from 6,7-dimethoxy precursors (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives), demethylation using agents like BBr₃ in dichloromethane under inert conditions can yield the dihydroxy groups . Key steps include:

- Reflux conditions : Ethanol or THF as solvents with catalysts like PPh₃, achieving yields of 75–92% .

- Purification : Silica gel chromatography (e.g., CH₂Cl₂/EtOAc 5:1 v/v) or crystallization from ethanol/dry benzene improves purity (>95%) .

Critical Data : - Typical yields: 75–92% .

- Purity verification: Melting points (e.g., 155–222°C) and NMR/IR consistency .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.65–6.92 ppm for aromatic protons, δ 164.8 ppm for carbonyl groups) confirm substituent positions .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 265/263) and fragmentation patterns validate molecular weight and functional groups .

- IR Spectroscopy : Bands at ~1635 cm⁻¹ confirm C=O stretches .

- Melting Points : Consistent values (e.g., 91–93°C for intermediates) indicate purity .

Advanced Research Questions

Q. How can researchers address low yields during the introduction of 6,7-dihydroxy groups?

- Methodological Answer : Low yields often arise from incomplete demethylation or oxidative degradation. Strategies include:

- Protective Group Chemistry : Use methoxy precursors (e.g., 6,7-dimethoxy derivatives) followed by selective deprotection with BBr₃ or HBr/AcOH .

- Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation of hydroxyl groups .

- Optimized Stoichiometry : Excess demethylation agents (e.g., 2.5 eq BBr₃) improve conversion rates .

Critical Data : - Demethylation yields: ~85% with BBr₃ .

- Side products: Trace methyl ethers detected via TLC .

Q. What strategies enhance the compound’s stability given the susceptibility of dihydroxy groups to oxidation?

- Methodological Answer :

- Storage : Lyophilized solids stored at -20°C under nitrogen .

- Antioxidants : Add 0.1% ascorbic acid to solutions to inhibit radical-mediated oxidation .

- Synthetic Modifications : Acetylation of hydroxyl groups (e.g., using acetic anhydride) creates stable prodrugs, reversible under physiological conditions .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer :

- Functional Group Replacement : Replacing 6,7-dihydroxy with methoxy groups reduces polarity, enhancing blood-brain barrier penetration (observed in MPTP analogs) .

- Activity Testing : Antibacterial assays (e.g., FtsZ inhibition) show that biphenyl substitutions at position 3 increase potency (MIC: 0.5–2 µg/mL) .

Critical Data : - Antibacterial IC₅₀: 1.2 µM for biphenyl-substituted derivatives .

- Neurotoxicity: MPTP analogs induce parkinsonism via substantia nigra damage, highlighting the role of lipophilic substituents .

Q. How can contradictory spectral data from different synthesis batches be resolved?

- Methodological Answer :

- Solvent Effects : NMR shifts vary with solvents (e.g., DMSO-d₆ vs. CDCl₃); standardize solvents for comparisons .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., incomplete deprotection products) .

- Cross-Validation : Compare IR and MS data with computational predictions (e.g., PubChem CID 17358) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.